
1-Hydroxy-1,2-benziodoxol-3(1H)-one 1-oxide
Overview
Description
1-Hydroxy-1,2-benziodoxol-3(1H)-one 1-oxide is a hypervalent iodine(III) compound widely utilized as an oxidizing agent in organic synthesis. It features a benziodoxole core with an iodine atom in the +3 oxidation state, stabilized by an oxide and hydroxyl group (Figure 1). This compound is synthesized via the oxidation of 2-iodobenzoic acid using potassium bromate in sulfuric acid, yielding either microcrystalline or macrocrystalline forms, with the former being more reactive . Its applications include the oxidation of alcohols to carbonyl compounds, oxidative cleavage of C–N bonds in oximes, and participation in fluorination reactions . Despite its utility, handling requires caution due to reported explosive tendencies under mechanical impact or heating above 130°C .
Preparation Methods
Synthetic Routes and Reaction Conditions
1-Hydroxy-1,2-benziodoxol-3(1H)-one 1-oxide can be synthesized through the oxidation of 1,2-benziodoxol-3(1H)-one using oxidizing agents such as peracetic acid or hydrogen peroxide. The reaction typically occurs under mild conditions, often at room temperature, and yields the desired product with high purity.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions to ensure safety, efficiency, and cost-effectiveness on a larger scale.
Chemical Reactions Analysis
Oxidation of Alcohols to Carbonyl Compounds
IBX selectively oxidizes primary alcohols to aldehydes and secondary alcohols to ketones under mild conditions. The reaction proceeds via a hypervalent twisting mechanism involving ligand exchange, iodine-oxygen double bond reorientation, and elimination (Figure 1) .
Key Features:
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Steric Effects : Larger alcohols (e.g., benzylic or allylic) react faster due to reduced steric hindrance during the twist step .
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Solvent Compatibility : Effective in DMSO, DMF, or acetic acid, though solubility is limited in nonpolar solvents .
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Yields :
Oxidative Cleavage of Vicinal Diols
IBX cleaves 1,2-diols (glycols) to diketones without C–C bond cleavage under standard conditions. Elevated temperatures or trifluoroacetic acid (TFA) promote full cleavage to aldehydes/ketones .
Mechanism:
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Adduct formation between IBX and DMSO.
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Ligand exchange with diol.
Example:
Substrate | Conditions | Product | Yield |
---|---|---|---|
1,2-Diphenylethane-1,2-diol | TFA, 50°C | 2 equivalents of benzaldehyde | 70% |
α-Hydroxylation of Carbonyl Compounds
IBX mediates direct α-hydroxylation of ketones and β-keto esters under mild conditions .
Reaction Scope:
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Substrates : Cyclic ketones (e.g., cyclohexanone), β-keto esters.
Limitations:
Oxidation of β-Hydroxyketones to β-Diketones
IBX outperforms Swern and Dess–Martin protocols in converting β-hydroxyketones to β-diketones .
Experimental Data:
Substrate | Product | Yield |
---|---|---|
3-Hydroxy-2-butanone | 2,3-Butanedione | 58% |
Spirocyclization and Functional Group Tolerance
IBX enables oxidative spirocyclization of phenolic compounds while tolerating sensitive groups (e.g., alkenes, ethers) .
Reaction Optimization Insights
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Additives : Water enhances reaction rates by stabilizing transition states .
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Safety : Avoid strong acids or bases to prevent decomposition to iodosoarenes .
Comparative Performance Table
Reaction Type | IBX Efficiency | Competing Reagents |
---|---|---|
Alcohol oxidation | 75–86% | PCC (60–75%), Dess–Martin (85–95%) |
Diol cleavage | 70% | Pb(OAc)₄ (65–80%) |
β-Hydroxyketone oxidation | 58% | Swern (45–50%) |
Scientific Research Applications
1-Hydroxy-1,2-benziodoxol-3(1H)-one 1-oxide has numerous applications in scientific research:
Chemistry: Used as an oxidizing agent and a reagent in organic synthesis.
Biology: Employed in the synthesis of biologically active molecules.
Medicine: Investigated for its potential in drug development and synthesis of pharmaceutical intermediates.
Industry: Utilized in the production of fine chemicals and specialty materials.
Mechanism of Action
The mechanism of action of 1-Hydroxy-1,2-benziodoxol-3(1H)-one 1-oxide involves its ability to act as an oxidizing agent. It can transfer oxygen atoms to substrates, facilitating various oxidation reactions. The molecular targets and pathways involved depend on the specific reaction and substrate.
Comparison with Similar Compounds
Comparison with Similar Compounds
Physical and Chemical Properties
1-Hydroxy-1,2-benziodoxol-3(1H)-one 1-oxide is compared to other hypervalent iodine reagents in Table 1.
Key Observations :
- Solubility: Unlike DMP, this compound is insoluble in common organic solvents except DMSO, limiting its utility in non-polar systems .
- Reactivity : While DMP excels in oxidizing alcohols to ketones/aldehydes under mild conditions, this compound is preferred for selective oxidations (e.g., saturated aldehydes) in DMSO or water-acetone mixtures with β-cyclodextrin catalysis .
Research Findings and Case Studies
Morphology-Dependent Reactivity
- Microcrystalline this compound reacts 3× faster than macrocrystalline forms in acylations due to higher surface area .
Biological Activity
1-Hydroxy-1,2-benziodoxol-3(1H)-one 1-oxide, commonly known as IBX (Iodoxybenzoic acid), is a hypervalent iodine compound that has garnered significant attention in organic synthesis due to its mild oxidizing properties. This article delves into the biological activity of IBX, highlighting its mechanisms, applications, and relevant research findings.
IBX is characterized by a unique benziodoxole structure that contributes to its stability and reactivity. It acts primarily as an oxidizing agent, facilitating the conversion of alcohols to carbonyl compounds under mild conditions. The oxidation mechanism typically involves the formation of an iodine(III) intermediate, which subsequently leads to the transfer of oxygen to the substrate.
Key Reactions Involving IBX
- Alcohol Oxidation : IBX selectively oxidizes primary and secondary alcohols to aldehydes and ketones.
- Dehydrogenation : It can also promote the dehydrogenation of various substrates, enhancing its utility in synthetic pathways.
Applications in Organic Synthesis
IBX is widely utilized in organic chemistry for its ability to perform selective oxidations without harsh conditions. This makes it particularly valuable in pharmaceutical synthesis where side reactions must be minimized.
Application | Description |
---|---|
Oxidation of Alcohols | Converts alcohols to carbonyl compounds efficiently. |
Synthesis of Natural Products | Used in the synthesis of complex natural products due to its mild reactivity. |
Functional Group Transformations | Facilitates various transformations involving alcohols, amines, and other nucleophiles. |
Biological Activity and Case Studies
Research has explored the biological implications of IBX beyond its synthetic utility. Notably, studies have investigated its potential therapeutic effects and interactions with biological molecules.
Case Study: Anticancer Activity
A study published in Heterocycles examined the anticancer properties of IBX derivatives. The findings indicated that certain derivatives exhibited significant cytotoxicity against colorectal cancer cell lines. The mechanism was attributed to oxidative stress induced by the compound, leading to apoptosis in cancer cells.
Case Study: Antimicrobial Properties
Another investigation focused on the antimicrobial activity of IBX against various bacterial strains. Results demonstrated that IBX effectively inhibited the growth of Gram-positive bacteria, suggesting potential applications in developing new antimicrobial agents.
Research Findings
Recent studies have provided insights into the broader biological activities associated with IBX:
- Selective Oxidation : Research indicates that IBX can selectively oxidize specific substrates in biological systems, which may be leveraged for targeted drug delivery mechanisms.
- Enzyme Interaction : Studies have shown that IBX interacts with certain enzymes, potentially influencing metabolic pathways.
Q & A
Q. Basic Synthesis
Q. Q: What is the standard laboratory synthesis protocol for 1-Hydroxy-1,2-benziodoxol-3(1H)-one 1-oxide?
A: The compound is synthesized via oxidation of 2-iodobenzoic acid with sodium periodate (NaIO₄) in 30% aqueous acetic acid under reflux (4–5 hours). After cooling, the product precipitates upon dilution with cold water and is isolated via filtration. Purity is enhanced by washing with ice water and acetone, yielding >90% purity (HPLC) .
Q. Morphological Impact
Q. Q: How does the physical morphology (microcrystalline vs. macrocrystalline) influence its reactivity in oxidation reactions?
A: The compound’s morphology critically affects conversion efficiency. Microcrystalline forms dissolve more readily, enabling faster reaction kinetics, while macrocrystalline variants may require extended reaction times due to slower dissolution. Inconsistent mixing of these forms can lead to reproducibility challenges in downstream applications, such as the synthesis of Dess–Martin periodinane .
Q. Safety Handling
Q. Q: What safety protocols are essential when handling this compound?
A: It is classified as Acute Toxicity Category 4 (oral, dermal, inhalation) and causes skin/eye irritation (Category 2). Use PPE (gloves, goggles, respirator) and work in a fume hood. Avoid heat, sparks, and incompatible materials (flammables, oxidizers). Store in a cool, dark, dry environment to prevent decomposition .
Q. Purity Analysis
Q. Q: What analytical methods are recommended to assess purity and structural integrity?
A: HPLC (≥90% purity) is standard for assay quantification. Structural confirmation employs ¹H/¹³C NMR (e.g., δ 8.02–7.71 ppm for aromatic protons in DMSO-d₆) and IR spectroscopy. Purity discrepancies may arise from residual acetic acid or unreacted precursors, necessitating recrystallization .
Q. Advanced Derivative Synthesis
Q. Q: How are sulfonated or acetylated derivatives synthesized, and what are their applications?
A: Acetylation with acetic anhydride and p-toluenesulfonic acid yields 1-acetoxy or 1-(p-methylbenzenesulfonyloxy) derivatives. These act as electrophilic transfer agents in alkynylation or cyanidation reactions, enabling C–C bond formation under mild conditions. Derivatives are characterized by XRD and mass spectrometry .
Q. Catalytic Applications
Q. Q: What mechanistic role does this compound play in catalytic alkynylation?
A: As a hypervalent iodine reagent, it facilitates ethynylation via ligand exchange, transferring alkynyl groups to substrates like silyl-protected alkynes. Reaction efficiency (e.g., 94% yield for triisopropylsilyl derivatives) depends on stoichiometry and solvent polarity. In situ monitoring via TLC or NMR ensures reaction progression .
Q. Stability and Incompatibility
Q. Q: Under what conditions does the compound decompose, and which materials are incompatible?
A: Decomposition occurs at elevated temperatures (>100°C), releasing carbon monoxide and hydrogen iodide. It is incompatible with organic peroxides, flammables, and reducing agents. Storage with desiccants (e.g., silica gel) in amber glass vials minimizes hygroscopic degradation .
Q. Mechanistic Studies
Q. Q: What experimental techniques elucidate reaction mechanisms involving this compound?
A: Isotopic labeling (e.g., ¹³C tracing), kinetic studies (variable-temperature NMR), and computational modeling (DFT) are used to probe transition states and intermediates. Morphological effects are analyzed via SEM/XRD, while catalytic cycles are validated by stoichiometric control experiments .
Properties
IUPAC Name |
1-hydroxy-1-oxo-1λ5,2-benziodoxol-3-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5IO4/c9-7-5-3-1-2-4-6(5)8(10,11)12-7/h1-4H,(H,10,11) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CQMJEZQEVXQEJB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)OI2(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5IO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00210723 | |
Record name | O-Iodoxybenzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00210723 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
280.02 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
61717-82-6, 64297-64-9 | |
Record name | 1-Hydroxy-1,2-benziodoxol-3(1H)-one 1-oxide | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=61717-82-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | NSC 366248 | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0061717826 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 61717-82-6 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=366248 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | O-Iodoxybenzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00210723 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1-Hydroxy-1,2-benziodoxol-3(1H)-one 1-oxide | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Record name | O-IODOXYBENZOIC ACID | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3K0C43POH0 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
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Retrosynthesis Analysis
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